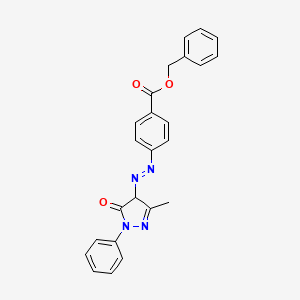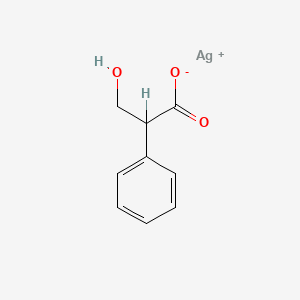
Sucrose tetrapalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose tetrapalmitate is a chemical compound derived from sucrose and palmitic acid. It is an ester formed by the esterification of sucrose with palmitic acid. The molecular formula of this compound is C76H142O15, and it is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sucrose tetrapalmitate can be synthesized through the transesterification reaction of sucrose with fatty acid methyl esters, such as methyl palmitate. This reaction typically involves the use of a catalyst, such as potassium carbonate, and is carried out at elevated temperatures ranging from 100 to 140°C . The reaction conditions, including the concentration of the emulsifier and the catalyst, play a crucial role in determining the yield and selectivity of the desired ester .
Industrial Production Methods
Industrial production of this compound often involves solvent-free reactive systems to enhance the efficiency and sustainability of the process. The use of commercial emulsifiers as compatibility agents and the optimization of reaction parameters, such as temperature and catalyst concentration, are essential for achieving high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose tetrapalmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield sucrose and palmitic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of oxidized derivatives.
Substitution: This compound can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Substitution: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.
Major Products Formed
Hydrolysis: Sucrose and palmitic acid.
Oxidation: Oxidized derivatives of palmitic acid.
Substitution: Ester derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Sucrose tetrapalmitate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of sucrose tetrapalmitate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where this compound can enhance the absorption of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sucrose monopalmitate
- Sucrose dipalmitate
- Sucrose tripalmitate
- Sucrose octaacetate
- Sucrose laurate
Comparison
Sucrose tetrapalmitate is unique among sucrose esters due to its higher degree of esterification, which imparts distinct physicochemical properties. Compared to sucrose monopalmitate, dipalmitate, and tripalmitate, this compound has a higher hydrophobicity, making it more effective as a surfactant and emulsifier . Additionally, its multiple ester groups provide enhanced stability and functionality in various applications .
Eigenschaften
CAS-Nummer |
29063-59-0 |
|---|---|
Molekularformel |
C76H142O15 |
Molekulargewicht |
1295.9 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S)-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C76H142O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-66(78)85-62-65-73(88-68(80)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74(89-69(81)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)76(90-65,91-75-72(84)71(83)70(82)64(61-77)87-75)63-86-67(79)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h64-65,70-75,77,82-84H,5-63H2,1-4H3/t64-,65-,70-,71+,72-,73-,74+,75-,76+/m1/s1 |
InChI-Schlüssel |
XOMOECRKARFUKZ-DNOFMLLBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)








